molecular formula C14H15ClN2 B1479650 5-(chloromethyl)-1-(cyclopropylmethyl)-3-phenyl-1H-pyrazole CAS No. 2098005-30-0

5-(chloromethyl)-1-(cyclopropylmethyl)-3-phenyl-1H-pyrazole

Cat. No. B1479650
CAS RN: 2098005-30-0
M. Wt: 246.73 g/mol
InChI Key: FGTDKQGHBUAHGL-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1-(cyclopropylmethyl)-3-phenyl-1H-pyrazole, or 5-CMCP, is an organic compound that has been studied for its potential applications in scientific research. This compound is an aromatic heterocyclic compound, and its structure includes a pyrazole ring with an attached chlorine-containing methyl group. 5-CMCP has been studied for its ability to act as a selective inhibitor of certain enzymes, as well as its ability to act as a ligand in certain biochemical reactions. In

Scientific Research Applications

Synthesis and Chemical Applications

Pyrazole derivatives are extensively studied for their versatility in organic synthesis and as building blocks for heterocyclic compounds. Studies highlight the reactivity of pyrazole derivatives for synthesizing a variety of heterocyclic compounds, including pyrazolo-imidazoles, thiazoles, and others, showcasing their importance in dye synthesis and as privileged scaffolds in heterocyclic chemistry (Gomaa & Ali, 2020).

Medicinal Chemistry

Pyrazole cores are identified as pharmacophores, playing a significant role in the development of biologically active compounds with diverse therapeutic properties. Derivatives of pyrazoles have been explored for their anticancer, analgesic, anti-inflammatory, antimicrobial, and antiviral activities among others. The success of pyrazole COX-2 inhibitors has underlined the significance of these heterocycles in medicinal chemistry, highlighting their utility as synthons in organic synthesis and pharmaceutical applications (Dar & Shamsuzzaman, 2015).

Anticancer Research

Recent studies emphasize the role of pyrazoline derivatives in anticancer research, exploring their potential as therapeutic agents. The synthesis and evaluation of pyrazoline derivatives for their biological activities have been a key area of research, indicating their significant impact on drug discovery and development in the context of cancer treatment (Ray et al., 2022).

Hybrid Catalysts in Synthesis

Research on hybrid catalysts for synthesizing pyrano[2,3-d]pyrimidine scaffolds, which are precursors for medicinal and pharmaceutical industries, showcases the importance of pyrazole derivatives in facilitating complex chemical reactions. This work highlights innovative synthetic pathways and the use of diverse catalysts to develop bioactive heterocycles (Parmar et al., 2023).

properties

IUPAC Name

5-(chloromethyl)-1-(cyclopropylmethyl)-3-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2/c15-9-13-8-14(12-4-2-1-3-5-12)16-17(13)10-11-6-7-11/h1-5,8,11H,6-7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTDKQGHBUAHGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=CC(=N2)C3=CC=CC=C3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(chloromethyl)-1-(cyclopropylmethyl)-3-phenyl-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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